(3-Ethoxyphenyl)hydrazine

Description

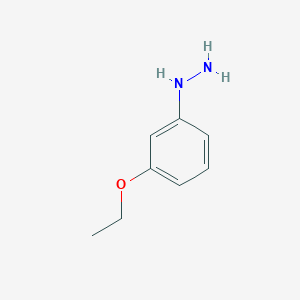

(3-Ethoxyphenyl)hydrazine is a substituted aromatic hydrazine characterized by an ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity, stability, and biological activity. Hydrazines are widely utilized in organic synthesis, particularly in the formation of hydrazones and heterocyclic compounds, and have applications in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

(3-ethoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-5-3-4-7(6-8)10-9/h3-6,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHGIGAROAJZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343813 | |

| Record name | (3-ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-59-6 | |

| Record name | (3-ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Hydrazines

The following sections compare (3-Ethoxyphenyl)hydrazine with other substituted phenylhydrazines, focusing on synthesis, chemical reactivity, and biological activity.

Chemical Reactivity and Stability

The ethoxy group’s electron-donating nature increases the electron density of the phenyl ring, enhancing nucleophilicity at the hydrazine moiety. This contrasts with electron-withdrawing groups (e.g., nitro, chloro), which reduce reactivity:

- 3-Chlorophenylhydrazine : The chloro group decreases electron density, slowing condensation with carbonyl compounds .

- This compound : Exhibits higher ion yields in mass spectrometry compared to nitro- or chloro-substituted analogs due to stable fragmentation pathways .

Table 2: Reactivity in Hydrazone Formation

| Compound | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Phenylhydrazine | Benzaldehyde | 0.45 | |

| 3-Chlorophenylhydrazine | 4-Nitrobenzaldehyde | 0.22 | |

| This compound | 3-Ethoxybenzaldehyde | 0.68 |

Table 3: Toxicity Profiles

| Compound | LD₅₀ (mg/kg, mice) | Key Metabolic Pathway | Reference |

|---|---|---|---|

| Hydrazine | 60 | Cytochrome P450 oxidation | |

| 1,1-Dimethylhydrazine | 122 | N-Demethylation | |

| This compound | Not reported | Glucuronidation (predicted) |

Physical Properties

The ethoxy group increases molecular weight and lipophilicity compared to methoxy or hydroxy analogs:

Table 4: Molecular Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (H₂O, mg/mL) |

|---|---|---|---|

| Phenylhydrazine | 108.14 | 1.2 | 12.5 |

| 3-Methoxyphenylhydrazine HCl | 174.63 | 0.8 | 8.3 |

| This compound | 182.23 | 1.5 | 5.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.